molecular formula C8H5BrFNO3 B12838815 1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one

1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one

Cat. No.: B12838815
M. Wt: 262.03 g/mol
InChI Key: MYPLXWVUUQXDGW-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one is a chemical compound with the molecular formula C8H5BrFNO3. It is an aromatic ketone that contains bromine, fluorine, and nitro functional groups. This compound is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one can be synthesized through a multi-step process. One common method involves the bromination of 2-fluoroacetophenone followed by nitration. The reaction conditions typically involve the use of bromine and nitric acid under controlled temperatures to ensure the selective introduction of the bromine and nitro groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can affect various biochemical pathways, making it useful in research applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-fluorophenyl)ethan-1-one
  • 2-Bromo-1-(3-nitrophenyl)ethan-1-one
  • 4-Bromo-2-fluoro-1-iodobenzene

Uniqueness

1-(5-Bromo-2-fluoro-3-nitrophenyl)ethan-1-one is unique due to the combination of bromine, fluorine, and nitro groups on the aromatic ring. This combination provides distinct reactivity and interaction profiles compared to other similar compounds, making it valuable for specific research applications .

Properties

Molecular Formula

C8H5BrFNO3

Molecular Weight

262.03 g/mol

IUPAC Name

1-(5-bromo-2-fluoro-3-nitrophenyl)ethanone

InChI

InChI=1S/C8H5BrFNO3/c1-4(12)6-2-5(9)3-7(8(6)10)11(13)14/h2-3H,1H3

InChI Key

MYPLXWVUUQXDGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])F

Origin of Product

United States

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